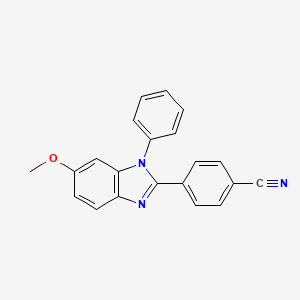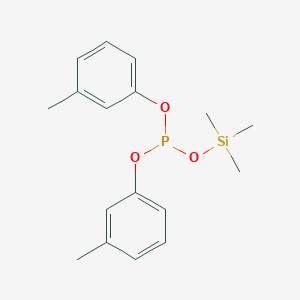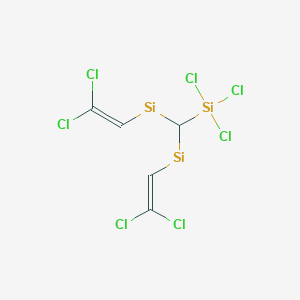
4-(6-Methoxy-1-phenyl-1H-benzimidazol-2-yl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(6-Methoxy-1-phenyl-1H-benzimidazol-2-yl)benzonitrile is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry due to their biological activities. This particular compound is characterized by the presence of a methoxy group, a phenyl group, and a benzonitrile moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Methoxy-1-phenyl-1H-benzimidazol-2-yl)benzonitrile typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or nitrile under acidic or basic conditions. One common method involves the reaction of o-phenylenediamine with 4-cyanobenzaldehyde in the presence of a catalyst such as polyphosphoric acid or phosphoric acid . The reaction is usually carried out at elevated temperatures to facilitate the formation of the benzimidazole ring.
Industrial Production Methods
Industrial production of benzimidazole derivatives, including this compound, often involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(6-Methoxy-1-phenyl-1H-benzimidazol-2-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The phenyl and benzonitrile groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
Oxidation: Formation of 4-(6-Hydroxy-1-phenyl-1H-benzimidazol-2-yl)benzonitrile.
Reduction: Formation of 4-(6-Methoxy-1-phenyl-1H-benzimidazol-2-yl)benzylamine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-(6-Methoxy-1-phenyl-1H-benzimidazol-2-yl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 4-(6-Methoxy-1-phenyl-1H-benzimidazol-2-yl)benzonitrile involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to inhibit various enzymes and proteins, leading to their biological effects. For example, they can inhibit tubulin polymerization, which is crucial for cell division, making them effective anticancer agents . The compound may also interact with other cellular targets, leading to its antimicrobial and anti-inflammatory activities .
Comparison with Similar Compounds
Similar Compounds
2-Propyl-4-methyl-6-(1’-methylbenzimidazol-2-yl)benzimidazole: A related compound with similar structural features.
1,4-Bis(1H-benzimidazol-2-yl)benzene: Another benzimidazole derivative with comparable properties
Uniqueness
4-(6-Methoxy-1-phenyl-1H-benzimidazol-2-yl)benzonitrile is unique due to the presence of the methoxy and benzonitrile groups, which confer distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .
Properties
CAS No. |
807610-03-3 |
|---|---|
Molecular Formula |
C21H15N3O |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
4-(6-methoxy-1-phenylbenzimidazol-2-yl)benzonitrile |
InChI |
InChI=1S/C21H15N3O/c1-25-18-11-12-19-20(13-18)24(17-5-3-2-4-6-17)21(23-19)16-9-7-15(14-22)8-10-16/h2-13H,1H3 |
InChI Key |
GKLBXNDCJBDXGE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,6-Difluoro-4-{[2-fluoro-4-(pent-3-en-1-yl)phenyl]ethynyl}benzonitrile](/img/structure/B12523041.png)
![Benzo[c][2,7]naphthyridine-1-carboxylic acid, 5-chloro-, methyl ester](/img/structure/B12523048.png)

![3-{[4-(morpholin-4-yl)phenyl]methylidene}-1H-indol-2-one](/img/structure/B12523059.png)



![3-[3-(2H-tetrazol-5-yl)phenyl]pyridine](/img/structure/B12523081.png)
![Endo-3-(4-methylbenzoyl)bi-cyclo[2.2.1]heptane-exo-2-carboxylic acid, methyl ester](/img/structure/B12523088.png)
![2-ethyl-N-(4-{2-[4-(2-{4-[(2-ethyl-6-methylphenyl)(phenyl)amino]phenyl}ethenyl)phenyl]ethenyl}phenyl)-6-methyl-N-phenylaniline](/img/structure/B12523092.png)

![1-[N'-hexyl-N-(4-methoxyphenyl)carbamimidoyl]-3-phenylurea](/img/structure/B12523098.png)
![3-Bromo-6H-benzo[c]chromen-6-one](/img/structure/B12523105.png)
![Cyclopentanone, 2,5-bis[(3,4,5-trihydroxyphenyl)methylene]-, (2E,5E)-](/img/structure/B12523113.png)
